7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Overview
Description
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a substituted benzazepinone derivative. It is known for its use in the preparation of bradycardic agents and isoform-selective f-current blockers . The compound has a molecular formula of C12H13NO3 and a molecular weight of 219.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one involves the following steps :
Starting Material: N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Reaction Mixture: Combine 142.0 g of the starting material with 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid in a 3.0 L round bottom flask equipped with a mechanical stirrer and thermometer pocket at 25°C.
Stirring: Stir the mixture for 17 hours at 25°C.
Monitoring: Monitor the reaction by HPLC (starting material should be less than 4.0%).
Isolation: Pour the reaction mixture on 3.0 kg of crushed ice, stir for 30 minutes, and filter the solid material.
Washing: Wash the mixture with 1 L of water, suck dry, and unload the material.
Drying: Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one has several scientific research applications :
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in relation to its bradycardic properties.
Medicine: Investigated for its use in the development of pharmaceuticals, especially bradycardic agents.
Industry: Utilized in the industrial preparation of pharmaceuticals and other chemical products.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Ivabradine: A well-known bradycardic agent that shares structural similarities with 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.
Homoveratryl Chloride: Another compound used in the synthesis of related benzazepinone derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern and its use as an intermediate in the synthesis of isoform-selective f-current blockers . This makes it particularly valuable in the development of bradycardic agents.
Properties
IUPAC Name |
7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h3-6H,7H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNZASIAJKSBBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=CNC(=O)CC2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363259 | |
Record name | 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820604 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73942-87-7 | |
Record name | 1,3-Dihydro-7,8-dimethoxy-2H-3-benzazepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73942-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dimethoxy-1,3-dihydro-3-benzazepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073942877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-3-Benzazepin-2-one, 1,3-dihydro-7,8-dimethoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.469 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7,8-DIMETHOXY-1,3-DIHYDRO-3-BENZAZEPIN-2-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV3ZHP3F8A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in pharmaceutical chemistry?
A1: this compound is a crucial building block in the synthesis of Ivabradine [, , , , , ]. Ivabradine is a medication used to treat heart failure and stable angina. This compound's structure allows for further modifications, making it a versatile intermediate for developing Ivabradine analogs with potentially improved pharmacological properties.
Q2: What are the key steps involved in the synthesis of this compound?
A2: Several research papers detail the synthetic routes for this compound [, , , , ]. A common approach involves a two-step process:
Q3: Have there been any investigations into modifying the structure of this compound?
A3: Yes, researchers have explored introducing different substituents on the this compound core structure []. For example, one study investigated replacing the dimethoxy group with a p-methoxybenzyl group or another specific chemical group []. This exploration of structural modifications aims to understand how these changes influence the compound's activity and potentially lead to the development of Ivabradine analogs with enhanced properties.
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